2-[2-(Methoxymethyl)phenyl]acetonitrile
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Overview
Description
2-[2-(Methoxymethyl)phenyl]acetonitrile is an organic compound with the molecular formula C10H11NO It is a derivative of acetonitrile, where the nitrile group is attached to a phenyl ring substituted with a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methoxymethyl)phenyl]acetonitrile can be achieved through several methods. One common approach involves the reaction of 2-(Methoxymethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methoxymethyl)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxymethyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted phenylacetonitrile derivatives.
Scientific Research Applications
2-[2-(Methoxymethyl)phenyl]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Methoxymethyl)phenyl]acetonitrile involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The methoxymethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in certain applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Methoxymethyl)phenyl]acetonitrile
- 2-(Methoxymethyl)benzyl cyanide
- 2-(Methoxymethyl)phenylacetic acid
Uniqueness
2-[2-(Methoxymethyl)phenyl]acetonitrile is unique due to the specific positioning of the methoxymethyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can result in different chemical and biological properties.
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-[2-(methoxymethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H11NO/c1-12-8-10-5-3-2-4-9(10)6-7-11/h2-5H,6,8H2,1H3 |
InChI Key |
AAMGNHMXMIPVMS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1CC#N |
Origin of Product |
United States |
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